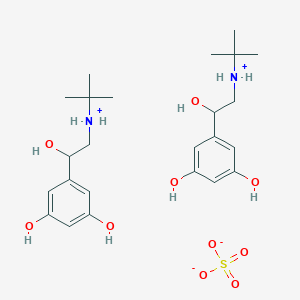

Terbutaline hemisulfate

Description

Propriétés

Numéro CAS |

23031-32-5 |

|---|---|

Formule moléculaire |

C12H21NO7S |

Poids moléculaire |

323.36 g/mol |

Nom IUPAC |

5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol;sulfuric acid |

InChI |

InChI=1S/C12H19NO3.H2O4S/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4) |

Clé InChI |

MUPQZWGSBCWCAV-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |

Autres numéros CAS |

23031-32-5 |

Pictogrammes |

Health Hazard |

Numéros CAS associés |

23031-25-6 (Parent) |

Solubilité |

>41.1 [ug/mL] (The mean of the results at pH 7.4) |

Synonymes |

Arubendol Asthmoprotect Brethaire Brethine Bricanyl Bricanyl SA Butaliret Butalitab Contimit KWD 2019 KWD-2019 KWD2019 Monovent Taziken Tedipulmo Terbasmin Terbul Terbutalin AL Terbutalin ratiopharm Terbutalin Stada terbutalin von ct Terbutalin-ratiopharm Terbutaline Terbutaline Sulfate Terbuturmant |

Origine du produit |

United States |

Méthodes De Préparation

Hydroxyl Protection and Bromination

In the initial step, hydroxyl groups are protected to prevent undesired side reactions. Patent CN105254512A describes acetylation using acetic anhydride and aluminum trichloride in dichloromethane at 20–25°C, achieving near-quantitative yields. Subsequent bromination employs bromine or copper(II) bromide to introduce a bromine atom at the α-position of the carbonyl group. Recent optimizations replace liquid bromine with tetrabutylammonium tribromide in tetrahydrofuran (THF)/methanol, reducing reaction time from 12 hours to 6 hours while increasing yield to 99.1%.

Carbonyl Reduction and Condensation

The brominated intermediate undergoes carbonyl reduction using sodium borohydride or potassium borohydride , producing a secondary alcohol. Condensation with tert-butylamine in ethanol at reflux yields the tertiary amine intermediate. Patent CN110950765A highlights the use of benzyl tert-butylamine instead of tert-butylamine to improve reaction efficiency, achieving a 69.9% yield under optimized stoichiometry (1:3 molar ratio).

Salt Formation and Crystallization

The final step involves salt formation with sulfuric acid in methanol at pH 4.0, followed by crystallization at -5 to -15°C. This method produces terbutaline sulfate with a melting point of 246–248°C and elemental analysis deviations below 0.3% for carbon, hydrogen, and nitrogen.

Alternative Route via 3,5-Dibenzyloxyacetophenone

A modified pathway employs 3,5-dibenzyloxyacetophenone to enhance selectivity and reduce side reactions.

Benzyl Protection and Oxidation

Benzylation with benzyl chloride in the presence of potassium carbonate protects hydroxyl groups, yielding 3,5-dibenzyloxyacetophenone. Oxidation with dimethyl sulfoxide (DMSO) generates the corresponding aldehyde, which undergoes reductive amination with tert-butylamine. This step avoids toxic oxidants like selenium dioxide, addressing safety concerns in earlier methods.

Catalytic Hydrodebenzylation

Hydrogenolysis using Raney nickel (15% w/w) in methanol at 1.0 MPa and 40°C removes benzyl protecting groups, achieving 90.2% yield. The process eliminates high-pressure hydrogenation, reducing operational risks.

Comparative Analysis of Synthetic Routes

The benzyl-protected route offers superior yield (80%) and purity but requires additional deprotection steps. In contrast, the conventional method minimizes intermediate complexity, favoring industrial scalability.

Industrial-Scale Optimization Strategies

Solvent Recycling and Green Chemistry

Patent CN110698335A emphasizes single-solvent systems (e.g., ethanol or methanol) for multiple steps, enabling solvent recovery and reducing waste. The use of dibromohydantoin as a bromination reagent eliminates toxic byproducts, aligning with green chemistry principles.

Process Intensification

Continuous flow reactors have been explored to enhance heat transfer and reduce reaction times. For example, bromination under flow conditions achieves 95% conversion in 30 minutes, compared to 6 hours in batch reactors.

Quality Control and Analytical Characterization

Terbutaline sulfate’s identity and purity are confirmed via:

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : : L'hémisulfate de terbutaline est utilisé comme étalon de référence pour la détermination des résidus d'agonistes bêta dans la viande et pour le développement de techniques de LC-MS-MS pour l'analyse des médicaments vétérinaires.

Biologie : : En recherche biologique, il est utilisé pour étudier les effets des agonistes bêta-2 adrénergiques sur divers processus physiologiques, notamment les fonctions respiratoires et cardiovasculaires.

Médecine : : Médicalement, l'hémisulfate de terbutaline est utilisé comme bronchodilatateur pour traiter l'asthme, la bronchite chronique et l'emphysème. Il est également utilisé pour prévenir le travail prématuré.

Industrie : : Dans l'industrie pharmaceutique, l'hémisulfate de terbutaline est un ingrédient actif dans diverses formulations pour la thérapie de l'asthme.

Mécanisme d'action

L'hémisulfate de terbutaline agit comme un agoniste sélectif des récepteurs bêta-2 adrénergiques. Il active l'adénylate cyclase, augmentant l'adénosine monophosphate cyclique (AMPc) intracellulaire. Cela conduit à une diminution des taux de calcium intracellulaires, activant la protéine kinase A et inactivant la myosine light-chain kinase, ce qui entraîne la relaxation des muscles lisses bronchiques et utérins.

Applications De Recherche Scientifique

Bronchodilation and Respiratory Disorders

1. Treatment of Asthma and COPD

Terbutaline sulfate is widely utilized for its bronchodilatory effects, making it effective in managing asthma and COPD. It relaxes bronchial smooth muscles, leading to improved airflow in patients experiencing wheezing or shortness of breath. A clinical study indicated that nebulized terbutaline significantly reduced wheezing symptoms in children with respiratory infections compared to control groups, demonstrating its efficacy in acute settings .

2. Inhalation Therapy

Inhalation is a preferred route for administering terbutaline due to its ability to deliver the drug directly to the lungs, minimizing systemic side effects. Research shows that inhaled terbutaline can achieve a mean percentage increase in forced expiratory volume (FEV1) of 14%, highlighting its effectiveness in improving lung function . This method also circumvents first-pass metabolism, enhancing bioavailability .

Adverse Reactions and Safety Profile

Despite its benefits, terbutaline sulfate can cause adverse reactions. A case study reported muscle tremors in patients after inhalation therapy, suggesting a correlation between dosage and side effects . Monitoring is essential, especially in pediatric populations, where the risk of adverse effects may be heightened due to dosage adjustments .

Novel Therapeutic Uses

1. Potential for Amyotrophic Lateral Sclerosis (ALS)

Recent research has proposed that terbutaline sulfate may have potential applications beyond respiratory disorders. Computational methods have identified it as a promising candidate for ALS treatment due to its neuroprotective properties . This repositioning of terbutaline opens avenues for further research into its mechanisms and efficacy in neurodegenerative diseases.

2. Antimicrobial Properties

Emerging studies have also highlighted the antimicrobial effects of terbutaline sulfate. It has demonstrated the ability to inhibit both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial therapies or coatings for medical devices .

Summary of Clinical Findings

Mécanisme D'action

Terbutaline hemisulfate acts as a selective beta-2 adrenergic receptor agonist. It activates adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP). This leads to a decrease in intracellular calcium levels, activating protein kinase A and inactivating myosin light-chain kinase, resulting in the relaxation of bronchial and uterine smooth muscles .

Comparaison Avec Des Composés Similaires

Comparison with Other β2-Adrenergic Agonists

Salbutamol (Albuterol)

- Potency and Selectivity: Terbutaline and salbutamol share similar β2-selectivity, but fenoterol (another β2-agonist) is 25× more potent at the receptor level. However, fenoterol’s higher systemic absorption increases adverse effects (e.g., tachycardia, hypokalemia) .

- Pharmacokinetics: Parameter Terbutaline Salbutamol Fenoterol Oral Bioavailability 7–26% ~50% 2% Half-life (hours) 17 4–6 7–15 Renal Excretion 90% 70–80% 60–70%

- Clinical Efficacy : In asthma, both terbutaline (5–7.5 mg twice daily) and salbutamol (4 mg thrice daily) show comparable bronchodilation, but terbutaline’s sustained-release formulation provides longer symptom control .

Fenoterol

- Fenoterol’s high receptor affinity (EC50 = 0.1 nM vs. 2.5 nM for terbutaline) leads to rapid onset but increases systemic side effects. Its low oral bioavailability (2%) limits use to inhaled formulations .

- Safety: Fenoterol correlates with higher mortality in asthma patients due to arrhythmogenic risks, whereas terbutaline demonstrates a safer profile .

Comparison with Theophylline

- Mechanism: Theophylline, a methylxanthine, acts via phosphodiesterase inhibition and adenosine receptor antagonism, unlike terbutaline’s direct β2-agonism.

- Clinical Outcomes :

- Both drugs show similar efficacy in asthma control, but terbutaline’s predictable pharmacokinetics reduce monitoring requirements compared to theophylline’s narrow therapeutic index .

Comparison with Magnesium Sulfate in Tocolytic Therapy

- Efficacy :

Parameter

Terbutaline

Magnesium Sulfate

Success Rate (48h delay)

60–70%

55–65%

Time to Tocolysis

2–4 hours

4–6 hours

- Safety : Terbutaline causes maternal tachycardia (25%) and hyperglycemia (10%), while magnesium sulfate risks neuromuscular blockade (5%) . Both lack significant differences in neonatal outcomes.

Analytical Method Comparisons

Activité Biologique

Terbutaline sulfate is a selective short-acting beta-2 adrenergic agonist (SABA) primarily used for its bronchodilator effects in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its biological activity extends beyond respiratory indications, with emerging research suggesting potential applications in other therapeutic areas, including neuromuscular disorders. This article explores the biological activity of terbutaline sulfate, highlighting its mechanisms of action, clinical efficacy, and case studies.

Terbutaline sulfate exerts its effects by selectively agonizing the beta-2 adrenergic receptors located in bronchial smooth muscle. This activation leads to the following biochemical cascade:

- Adenylyl Cyclase Activation : Agonism of beta-2 receptors activates adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels.

- Calcium Modulation : Elevated cAMP reduces intracellular calcium concentrations, which is crucial for muscle contraction.

- Smooth Muscle Relaxation : The decrease in calcium activates protein kinase A (PKA), which phosphorylates myosin light-chain phosphatase, promoting relaxation of bronchial smooth muscle and subsequent bronchodilation.

This mechanism is critical for alleviating symptoms of bronchospasm in patients with asthma and COPD .

Respiratory Indications

Terbutaline sulfate has been extensively studied for its efficacy in treating wheezing and bronchospasm. A clinical study involving 440 children demonstrated that nebulized terbutaline sulfate significantly reduced wheezing symptoms compared to control groups, indicating its effectiveness in acute respiratory conditions .

Neuromuscular Applications

Recent research has explored the repurposing of terbutaline sulfate for treating amyotrophic lateral sclerosis (ALS). In vivo studies using zebrafish models indicated that terbutaline sulfate could prevent axonal degeneration and neuromuscular junction defects through the activation of beta-2 adrenergic receptors . This finding suggests a novel therapeutic potential for terbutaline sulfate beyond respiratory diseases.

Case Studies and Adverse Effects

While terbutaline sulfate is generally well-tolerated, some adverse reactions have been documented. A case study reported tremors in patients receiving nebulized terbutaline sulfate, highlighting the need for monitoring during treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.